Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetate
Overview
Description
Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetate is a chemical compound with the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol . This compound is characterized by the presence of a tert-butyl ester group and a pyrrolidine ring with a hydroxymethyl substituent. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetate typically involves the reaction of tert-butyl bromoacetate with 2-(hydroxymethyl)pyrrolidine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the bromine atom by the pyrrolidine nitrogen .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified by recrystallization or column chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 2-(Carboxymethyl)pyrrolidine.
Reduction: 2-(Hydroxymethyl)pyrrolidin-1-ylmethanol.
Substitution: Various substituted pyrrolidine derivatives depending on the electrophile used.
Scientific Research Applications
Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis to release the active pyrrolidine derivative, which can interact with various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]propanoate: Similar structure but with a propanoate ester group.
Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]butanoate: Similar structure but with a butanoate ester group.
Uniqueness
Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetate is unique due to its specific combination of a tert-butyl ester and a hydroxymethyl-substituted pyrrolidine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various research applications .
Properties
IUPAC Name |
tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)7-12-6-4-5-9(12)8-13/h9,13H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVUOJMIZOHBJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCCC1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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